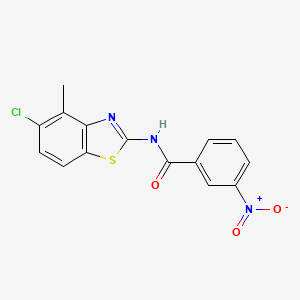

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a nitrobenzamide group, which is known for its various applications in medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated to introduce the chloro and methyl groups at the 5 and 4 positions, respectively.

Nitration: The nitro group is introduced into the benzamide moiety through a nitration reaction using concentrated nitric acid and sulfuric acid.

Amidation: The final step involves the coupling of the benzothiazole derivative with 3-nitrobenzoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: The major product would be the corresponding amine derivative.

Substitution: Products would vary depending on the nucleophile used, such as azides or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been studied for its potential therapeutic effects:

Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro studies report Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent activity against these pathogens .

Antitubercular Properties : Studies have shown that this compound possesses notable MIC against Mycobacterium tuberculosis, attributed to the nitro group essential for its activity. Substitutions on this group significantly reduce efficacy .

Anti-inflammatory Effects : this compound inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to its cytoprotective properties in various cellular models .

Biological Mechanisms

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.

- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound influences signaling pathways related to cell growth and apoptosis, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in treating chronic infections associated with biofilms .

- Antitubercular Activity : Another research project reported that the antitubercular activity of this compound was significantly enhanced when combined with traditional antibiotics, suggesting synergistic effects that could improve treatment outcomes for tuberculosis patients .

Mecanismo De Acción

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The nitrobenzamide group is known to interact with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine

- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group enhances its reactivity and potential for forming covalent bonds with biological targets, while the benzothiazole ring provides a stable and rigid framework for molecular interactions.

Actividad Biológica

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

1. Synthesis of this compound

The synthesis typically involves several key steps:

- Formation of the Benzothiazole Ring : The initial step is the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Chlorination and Methylation : Chlorination introduces the chloro group at the 5-position, while methylation occurs at the 4-position.

- Nitration : The nitro group is introduced into the benzamide moiety using concentrated nitric acid and sulfuric acid.

- Amidation : Finally, coupling occurs between the benzothiazole derivative and 3-nitrobenzoic acid to yield the final product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro studies report Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent activity .

Antitubercular Properties

The compound has also been evaluated for its antitubercular activity. Studies demonstrate that it possesses a notable MIC against Mycobacterium tuberculosis, attributed to its nitro group which is essential for activity. Substitutions on this group significantly reduce efficacy, underscoring its importance in the compound's structure .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects. It inhibits key inflammatory mediators such as COX-2 and iNOS, contributing to its cytoprotective properties in various cellular models .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity.

- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound influences signaling pathways related to cell growth and apoptosis, enhancing its therapeutic potential .

4. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide | Contains a sulfonamide moiety | Moderate antibacterial activity |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine | Glycine derivative | Limited antibacterial activity |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran | Contains a nitrofuran group | Significant antitubercular activity |

The presence of both a nitro group and a benzothiazole ring in this compound enhances its reactivity and biological interactions compared to other compounds.

5. Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in treating chronic infections associated with biofilms .

- Antitubercular Activity : Another research project reported that this compound's antitubercular activity was significantly enhanced when combined with traditional antibiotics, suggesting synergistic effects that could improve treatment outcomes for tuberculosis patients .

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-11(16)5-6-12-13(8)17-15(23-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMYCLIHCDKDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.